molecular formula CHBr3 B151600 Bromoform CAS No. 75-25-2

Bromoform

Cat. No.: B151600
CAS No.: 75-25-2
M. Wt: 252.73 g/mol
InChI Key: DIKBFYAXUHHXCS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bromoform plays a significant role in biochemical reactions. It is involved in the production of reactive oxygen species (ROS) signaling, where hydrogen peroxide serves as a substrate for haloperoxidase enzymes . These enzymes participate in the construction of halogenated molecules, including this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It participates in haloperoxidase enzymology, where it catalyzes the conversion of halide anions to hypohalous acid . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound content in cultivated samples was almost 6-fold higher than in field-collected samples . This suggests that this compound has a certain degree of stability and may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Bromoform can be synthesized through several methods. One common laboratory method involves the reaction of acetone with sodium hypobromite, which is generated in situ from sodium hydroxide and bromine. This reaction is analogous to the haloform reaction used to produce chloroform . Industrially, this compound can be produced by the bromination of methane or acetone using bromine in the presence of a catalyst .

Comparison with Similar Compounds

Properties

IUPAC Name

bromoform
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InChI

InChI=1S/CHBr3/c2-1(3)4/h1H
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InChI Key

DIKBFYAXUHHXCS-UHFFFAOYSA-N
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Canonical SMILES

C(Br)(Br)Br
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Molecular Formula

CHBr3
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DSSTOX Substance ID

DTXSID1021374
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Molecular Weight

252.73 g/mol
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Physical Description

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.]
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Boiling Point

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1%
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Density

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89
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Vapor Density

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7
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Vapor Pressure

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
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Mechanism of Action

The GABA(A) receptor is an important target for a variety of general anesthetics, including halogenated ethers such as isoflurane and halogenated ethers such as chloroform. Bromoform is a halogenated alkane that exhibits anesthetic properties and has been shown by X-ray crystallography to bind to model anesthetic targets. In this study we report the ability of bromoform to potentiate GABA-induced current in recombinant GABA(A) receptors composed of alpha(1)beta(2)gamma(2s) subunits. Recent studies have shown that specific point mutations in the transmembrane (TM) region of the GABA(A) receptor alpha-subunit can selectively abolish the modulatory activity of specific general anesthetics, and that molecular volume is a key determinant of anesthetic activity. The action of bromoform was examined in a series of mutant receptors and compared with the activity profiles of three other volatile anesthetics. The pharmacological profile of bromoform at the mutant receptors used in this study was similar to that seen with halothane, and distinct from that observed for isoflurane and chloroform. The molecular volume of bromoform is closest to that of halothane, and therefore our data are consistent with the idea that molecular volume is an important determinant of inhaled anesthetic activity at the GABA(A) receptor.
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Color/Form

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F]

CAS No.

75-25-2, 4471-18-5
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Record name Methane, tribromo-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/PB557300.html
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Melting Point

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F
Record name BROMOFORM
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Record name Bromoform
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2517
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Record name BROMOFORM
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Record name BROMOFORM
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/576
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Bromoform
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0066.html
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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of bromoform?

A1: this compound (Tribromomethane) has the molecular formula CHBr3. Its molecular weight is 252.73 g/mol. Spectroscopically, this compound exhibits characteristic peaks in various techniques:

  • NMR: A singlet peak in the proton NMR spectrum around 6.5 ppm (relative to TMS) is indicative of the single hydrogen atom in this compound [].

Q2: How does the structure of this compound contribute to its physicochemical properties?

A2: this compound's tetrahedral structure, with three bulky bromine atoms surrounding a central carbon atom, significantly influences its properties:

  • High Density: The presence of three bromine atoms contributes to its significantly high density (2.89 g/cm3) [].
  • Solubility: this compound exhibits limited solubility in water (approximately 3.2 g/L at 25°C) but is readily soluble in organic solvents like ethanol and benzene [, ].

Q3: How does this compound interact with other molecules?

A3: The interaction of this compound with other molecules is primarily governed by its polarity and the ability of the bromine atoms to participate in halogen bonding and charge-transfer interactions:

  • π-complex Formation: Studies using proton magnetic resonance spectroscopy indicate that this compound can engage in weak interactions with aromatic systems like benzene, forming 1:1 complexes where the this compound proton aligns with the six-fold axis of the benzene ring []. This interaction leads to a shielding effect on the this compound proton, causing an upfield shift in the NMR spectrum.
  • Hydrogen Bonding: While not a strong hydrogen bond donor, the presence of electronegative bromine atoms makes the this compound hydrogen slightly acidic. This allows it to interact weakly with electron-rich species. Research suggests a stronger interaction between this compound and benzene compared to chloroform and benzene, indicating a role for bromine atoms in this interaction [].

Q4: What is the impact of this compound on biological systems?

A4: this compound exhibits biological activity, primarily attributed to its interaction with enzymes and impact on metabolic pathways:

  • Methane Inhibition: Research suggests that this compound is a potent inhibitor of methanogenesis, a process contributing to methane emissions from ruminant livestock. Specifically, this compound targets methanogens in the rumen, reducing their population and consequently inhibiting methane production [, ].
  • Haloperoxidase Substrate: this compound can be produced by haloperoxidase enzymes found in marine algae. These enzymes utilize hydrogen peroxide to oxidize bromide ions to hypobromous acid, which subsequently reacts with organic substrates to generate brominated compounds, including this compound [, ].

Q5: What are the environmental concerns associated with this compound?

A5: this compound is a volatile organic compound that contributes to ozone depletion:

  • Ozone Depletion: Upon release into the atmosphere, this compound undergoes photolysis by ultraviolet radiation, generating bromine radicals. These radicals catalytically destroy ozone in the troposphere and stratosphere, contributing to ozone depletion, similar to the effects of man-made chlorofluorocarbons [, , ].
  • Biogenic Emissions: Marine algae, particularly seaweeds, are considered the primary natural source of this compound in the environment. Their production of this compound is influenced by factors like nutrient availability and light exposure [].

Q6: What analytical methods are employed to study this compound?

A6: A variety of analytical techniques are utilized for the detection, quantification, and characterization of this compound:

  • Gas Chromatography: Gas chromatography coupled with electron capture detection (GC-ECD) is a highly sensitive method commonly used for the analysis of this compound in environmental samples, particularly air and water samples [, ].
  • Mass Spectrometry: Coupling GC with mass spectrometry (GC-MS) enables both the identification and quantification of this compound and its metabolites in complex matrices [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides structural information about this compound and is used to study its interactions with other molecules in solution [].

Q7: What are the future research directions for this compound?

A7: Ongoing research continues to explore the potential applications of this compound while addressing the associated environmental concerns:

  • Sustainable this compound Production: Exploring alternative sources of this compound, such as engineered microorganisms like yeast, could offer a more sustainable and scalable approach to its production [].

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